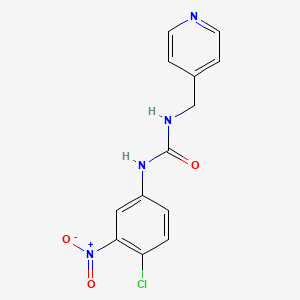

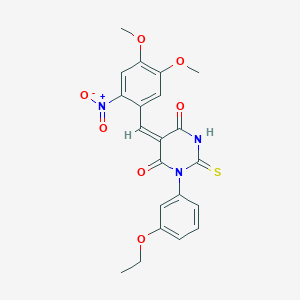

N-(4-chloro-3-nitrophenyl)-N'-(4-pyridinylmethyl)urea

説明

Synthesis Analysis

The synthesis of similar urea compounds often involves the reaction of specific isocyanates with amines or other reagents capable of introducing the urea functionality. For example, the synthesis of "N-(4-chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl)urea", a closely related compound, was achieved from 4-chloro-3-trifluoromethylaniline and triphosgene, showing the general approach for synthesizing substituted ureas (Yan Feng-mei & Liu He-qin, 2009).

Molecular Structure Analysis

The molecular structure of urea derivatives significantly influences their chemical behavior and interactions. Crystal engineering studies, such as those on urea alpha-network via I...O2N synthon, demonstrate how specific interactions, including hydrogen bonding and weak intermolecular forces, dictate the assembly and properties of crystalline materials (S. George et al., 2004).

Chemical Reactions and Properties

Ureas undergo various chemical reactions, including nitrosation and cyclization, which can lead to a range of derivatives with different chemical and biological properties. For instance, nitrosation of 1-phenyl-3-(pyridylmethyl)ureas has been explored, yielding nitrosated isomers with distinct regioselectivity and reactivity, demonstrating the compound's versatility in chemical synthesis (M. Miyahara, 1986).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are closely tied to their molecular architecture. The design of SHG (Second Harmonic Generation) active crystals using urea derivatives illustrates the importance of molecular conformation and intermolecular interactions in determining the material's physical properties and functionalities (S. George et al., 2004).

Chemical Properties Analysis

The chemical properties of "N-(4-chloro-3-nitrophenyl)-N'-(4-pyridinylmethyl)urea" and similar compounds, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are crucial for their application in synthesis and material science. Studies on urea derivatives highlight their reactivity in forming complexes, undergoing solvolysis, and acting as initiators or intermediates in polymerization and other chemical processes (Mei-Ni Belzile et al., 2014).

科学的研究の応用

Central Nervous System Agents

A study on a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, similar in structure to N-(4-chloro-3-nitrophenyl)-N'-(4-pyridinylmethyl)urea, demonstrated that congeners with specific phenyl substitutions exhibit anxiolytic activity and potent muscle-relaxant properties, indicating potential applications in central nervous system disorders Rasmussen et al., 1978.

Urea-Fluoride Interaction

Investigations into the nature of urea-fluoride interactions have revealed that certain urea derivatives, through hydrogen bonding, can form stable complexes with various oxoanions. This property has implications for chemical sensor development and the study of hydrogen bonding dynamics Boiocchi et al., 2004.

Thermal Latent Initiators

N-aryl-N'-(4-pyridyl) ureas, including compounds structurally related to N-(4-chloro-3-nitrophenyl)-N'-(4-pyridinylmethyl)urea, have been synthesized and used as thermal latent initiators for the ring-opening polymerization of epoxides. This application is significant in the field of polymer chemistry, offering a method to control polymerization processes Makiuchi et al., 2015.

Cytokinin-like Activity and Plant Morphogenesis

Urea derivatives are synthetic compounds that exhibit cytokinin-like activity, influencing cell division and differentiation in plants. Some urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are used extensively in in vitro plant morphogenesis studies due to their potent cytokinin-like activity, often exceeding that of natural adenine compounds. This application is crucial for agricultural biotechnology and plant tissue culture Ricci & Bertoletti, 2009.

特性

IUPAC Name |

1-(4-chloro-3-nitrophenyl)-3-(pyridin-4-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O3/c14-11-2-1-10(7-12(11)18(20)21)17-13(19)16-8-9-3-5-15-6-4-9/h1-7H,8H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIOHTVGGMLKNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NCC2=CC=NC=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-3-nitrophenyl)-3-(pyridin-4-ylmethyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(4-isopropylphenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4582877.png)

![N-(3,5-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4582884.png)

![N'-{5-chloro-2-[(3-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4582888.png)

![9-ethyl-8-methyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4582895.png)

![N-benzyl-4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4582921.png)

![methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4582948.png)

![N-[3-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4582954.png)

![2,4-dichloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4582960.png)

![4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4582979.png)